1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE

Descripción general

Descripción

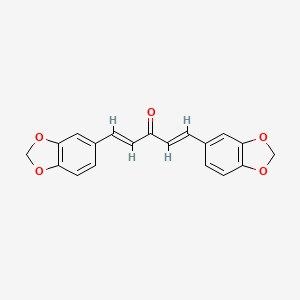

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE is an organic compound characterized by its unique structure, which includes two 1,3-benzodioxole groups attached to a penta-1,4-dien-3-one backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable diene precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the benzodioxole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique electronic properties.

Biology: Research has explored the compound’s potential as an inhibitor of certain enzymes or as a ligand for biological receptors.

Medicine: Preliminary studies suggest that the compound may have anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry: The compound’s unique structure makes it a potential candidate for use in organic electronics or as a precursor for the synthesis of polymers with specific properties.

Mecanismo De Acción

The mechanism by which 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE exerts its effects depends on its specific application:

Biological Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE: shares structural similarities with other compounds containing the 1,3-benzodioxole moiety, such as safrole and piperonal.

Safrole: A natural compound found in sassafras oil, used as a precursor for the synthesis of various chemicals.

Uniqueness

Structural Features: The presence of two 1,3-benzodioxole groups attached to a penta-1,4-dien-3-one backbone distinguishes this compound from other similar compounds.

Reactivity: The compound’s unique structure may confer distinct reactivity patterns, making it valuable for specific synthetic applications or biological studies.

Actividad Biológica

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE, also known as 1,5-bis(1,3-benzodioxol-5-yl)-penta-1,4-dien-3-one, is an organic compound characterized by its unique structure that includes two 1,3-benzodioxole groups attached to a pentadienone backbone. This compound has garnered interest due to its potential biological activities and applications in various fields such as pharmacology and agriculture.

- Molecular Formula : C₁₉H₁₄O₅

- Molecular Weight : 322.31 g/mol

- CAS Number : 614-66-4

- Melting Point : Approximately 187 °C

Synthesis

The synthesis of this compound typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable diene precursor under basic conditions. Common reagents include potassium carbonate in ethanol, followed by heating to reflux and subsequent purification through filtration and recrystallization .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

- Signaling Pathways : It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Pharmacological Studies

Research indicates that compounds containing the benzodioxole moiety exhibit significant biological activities. For instance:

- Anticancer Activity : Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation. The structural features of these compounds are crucial for their effectiveness against various cancer types.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibits tumor growth in vitro | |

| 3,4-(Methylenedioxy) Cinnamic Acid | LC50 = 28.9 μM against Aedes aegypti |

Case Studies

- Inhibition of Cancer Cell Lines : A study demonstrated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines in vitro. The mechanism involved interference with cell cycle progression and induction of apoptosis.

- Larvicidal Activity Against Mosquitoes : Research has highlighted the potential use of benzodioxole derivatives as larvicides against Aedes aegypti. Compounds were tested for their toxicity levels and effectiveness in controlling mosquito populations without significant cytotoxicity to mammalian cells .

Toxicological Profile

The compound's safety profile has been assessed in several studies:

- Cytotoxicity : In vitro studies indicated that at concentrations up to 5200 μM, there was no significant cytotoxicity towards human peripheral blood mononuclear cells.

- Animal Studies : In vivo tests on mice showed mild behavioral effects at high doses (2000 mg/kg), but no structural toxicity was observed in vital organs such as the liver and kidneys .

Propiedades

IUPAC Name |

1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDVKUQJNWLHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234006 | |

| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-66-4 | |

| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.